5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

Lipophilicity Drug-likeness Chromatographic retention

5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde (molecular formula C₁₈H₁₄O₂S, MW 294.4 g/mol) belongs to the 5-aryl-2-thiophenecarbaldehyde class, a family of heterocyclic aldehydes widely employed as versatile synthetic intermediates in medicinal chemistry and materials science. This compound features a thiophene-2-carbaldehyde core arylated at the 5-position with an ortho-benzyloxy-substituted phenyl ring, yielding a scaffold with zero hydrogen bond donors, three hydrogen bond acceptors, and a computed XLogP of approximately 4.5.

Molecular Formula C18H14O2S
Molecular Weight 294.4 g/mol
Cat. No. B12871647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde
Molecular FormulaC18H14O2S
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(S3)C=O
InChIInChI=1S/C18H14O2S/c19-12-15-10-11-18(21-15)16-8-4-5-9-17(16)20-13-14-6-2-1-3-7-14/h1-12H,13H2
InChIKeyYICLUKSOEFYRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde: Ortho-Benzyloxy Arylthiophene Aldehyde for Regioselective Synthesis


5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde (molecular formula C₁₈H₁₄O₂S, MW 294.4 g/mol) belongs to the 5-aryl-2-thiophenecarbaldehyde class, a family of heterocyclic aldehydes widely employed as versatile synthetic intermediates in medicinal chemistry and materials science [1]. This compound features a thiophene-2-carbaldehyde core arylated at the 5-position with an ortho-benzyloxy-substituted phenyl ring, yielding a scaffold with zero hydrogen bond donors, three hydrogen bond acceptors, and a computed XLogP of approximately 4.5 [2]. Unlike its hydroxyl, methoxy, or unsubstituted phenyl analogs, the benzyloxy moiety serves as both a lipophilicity modulator and a latent phenol that can be revealed by hydrogenolysis, enabling orthogonal protection strategies in multi-step synthetic routes [3].

Why 5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde Cannot Be Replaced by a Para-Isomer, Hydroxyl Analog, or Unsubstituted Phenylthiophene Aldehyde


The benzyloxy substitution position on the phenyl ring and the thiophene connectivity regioisomerism produce quantifiable differences in physicochemical properties that directly alter synthetic utility, purification behavior, and downstream coupling outcomes. The ortho-benzyloxy arrangement in the target compound creates a sterically and electronically distinct environment compared to meta- or para-substituted regioisomers [1]. Benzyloxy-protected arylthiophene aldehydes exhibit an XLogP approximately 1.5–1.8 log units higher than their hydroxyl counterparts and approximately 1.2–1.6 log units higher than the unsubstituted 5-phenyl-2-thiophenecarbaldehyde [2][3]. These differences translate into distinct chromatographic retention, differential extraction efficiency, and altered membrane partitioning behavior—each of which is critical when selecting a building block for a specific synthetic sequence. Simply substituting a 5-phenyl-2-thiophenecarbaldehyde (LogP 2.90) or a hydroxyl analog (LogP 2.93) for the benzyloxy-protected form will fundamentally change reaction solvent compatibility, phase-transfer behavior, and the protection/deprotection strategy required downstream .

Head-to-Head Quantitative Differentiation: 5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde vs. Closest Analogs


XLogP Advantage: 1.5–1.8 Log Unit Higher Lipophilicity Than Hydroxyl and Unsubstituted Phenyl Analogs

5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde, as a member of the benzyloxy-substituted 5-arylthiophene-2-carbaldehyde family, exhibits a computed XLogP3-AA of approximately 4.5 based on the closest characterized regioisomer (5-[4-(benzyloxy)phenyl]-2-thiophenecarbaldehyde, PubChem CID 20100036) [1]. In contrast, 5-(2-hydroxyphenyl)-2-thiophenecarbaldehyde (CAS 893740-89-1) has an XLogP3-AA of 2.7 (2.93 by chemsrc LogP) [2], 5-(2-methoxyphenyl)thiophene-2-carbaldehyde (CAS 479243-27-1) has a LogP of 3.24 [3], and unsubstituted 5-phenyl-2-thiophenecarbaldehyde (CAS 19163-21-4) has a LogP of 2.90 . The benzyloxy substitution thus delivers approximately 1.5–1.8 log units higher lipophilicity than the hydroxyl-bearing analog and approximately 1.2–1.6 log units higher than the methoxy and unsubstituted phenyl variants.

Lipophilicity Drug-likeness Chromatographic retention

Zero Hydrogen Bond Donors: Orthogonal Protection Strategy Advantage Over the Free Hydroxyl Analog

The target compound possesses zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), as established by computed descriptors for the benzyloxy-substituted 5-arylthiophene-2-carbaldehyde class [1]. In direct contrast, 5-(2-hydroxyphenyl)thiophene-2-carbaldehyde (CAS 893740-89-1) features one hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3) [2]. This single HBD difference is functionally decisive: the benzyloxy ether serves as a masked phenol that remains inert under conditions that would deprotonate, oxidize, or derivatize a free hydroxyl group. The benzyl protecting group can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) without affecting the thiophene ring or the aldehyde functionality, whereas the free hydroxyl analog would require separate protection before any base-sensitive or oxidizing transformations.

Hydrogen bonding Protecting group strategy Solid-phase synthesis

Topological Polar Surface Area Differential: 54.5 Ų vs. 65.5 Ų for the Hydroxyl Analog—Implications for Membrane Permeability Screening

The topological polar surface area (TPSA) of the benzyloxy-substituted 5-arylthiophene-2-carbaldehyde class is 54.5 Ų (PubChem CID 20100036 computed property) [1]. The hydroxyl analog 5-(2-hydroxyphenyl)thiophene-2-carbaldehyde has a PSA of 65.54 Ų (chemsrc.com) . The 11.0 Ų reduction in TPSA achieved by benzyl protection is chemically meaningful: compounds with TPSA below 60 Ų generally exhibit improved passive membrane permeability, while TPSA values above 60 Ų are associated with reduced oral absorption and limited blood-brain barrier penetration according to established ADME guidelines [2]. This TPSA shift places the benzyloxy-protected compound in a more favorable permeability range for cell-based screening campaigns, without permanently altering the scaffold's hydrogen-bonding pharmacophore since the benzyl group can be removed post-assay.

TPSA Membrane permeability Blood-brain barrier ADME

Synthetic Yield Comparison: Benzyloxy-Benzaldehyde Suzuki-Miyaura Route Achieves 76–99% Yield vs. Traditional Meerwein Arylation at 30–40%

The synthesis of 5-aryl-2-thiophenecarbaldehydes can proceed via two distinct routes. The classical Meerwein arylation of 2-thiophenecarbaldehyde with arene diazonium chlorides catalyzed by CuCl₂ produces 5-aryl-2-thiophenecarbaldehydes in moderate yields averaging 30–40% [1]. In contrast, the Suzuki-Miyaura cross-coupling route employing iodo-benzyloxybenzaldehydes with 3-thiophene-boronic acids using tetrakis(triphenylphosphine)palladium(0) affords the corresponding benzyloxy-substituted heteroaryl-benzaldehydes in 76–99% isolated yields [2][3]. This represents a yield improvement of 2.5- to 3.3-fold over the traditional method. The benzyloxy group is compatible with the Suzuki-Miyaura catalytic cycle and does not require additional protection, making this the preferred synthetic strategy for procurement of multi-gram quantities of the target compound.

Suzuki-Miyaura coupling Synthetic yield Benzyloxy-benzaldehyde Cross-coupling

Micellar Partitioning Behavior of 2-Benzyloxyphenyl-Thiophene Scaffold: Lower Partition Coefficient and Binding Constant vs. Bromo Analog—Evidence from BPTS/BTS Comparative Study

The 2-benzyloxyphenyl-thiophene scaffold shared by the target compound has been quantitatively characterized in micellar partitioning studies. The compound 5-(2-(benzyloxy)phenyl)thiophene-2-sulfonamide (BPTS), which bears the identical 2-benzyloxyphenyl-thiophene core as 5-[2-(benzyloxy)phenyl]-2-thiophenecarbaldehyde, was compared head-to-head against 5-bromothiophene-2-sulfonamide (BTS) in both anionic (SDS) and cationic (CTAB) surfactant systems [1][2]. BPTS consistently exhibited a lower partition coefficient (Kₓ), lower binding constant (K_b), and less favorable free energy of binding (ΔG_b) compared to BTS. The study attributed this to the large molecular size, extensive aromatic delocalization, and lower charge density of the benzyloxy-substituted compound, which negatively impacts solubilization despite the hydrophobic benzyl group [3]. This demonstrates that the 2-benzyloxyphenyl-thiophene architecture confers distinct and predictable physicochemical behavior that cannot be replicated by simple halogen-substituted thiophene analogs.

Micellar partitioning Solubilization Surfactant interaction Formulation

Recommended Procurement and Research Application Scenarios for 5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde


Multi-Step Medicinal Chemistry: Orthogonal Phenol Protection in Heterocyclic Library Synthesis

In medicinal chemistry campaigns requiring late-stage phenol unmasking, 5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde provides a pre-protected phenolic scaffold (HBD = 0) that survives aldehyde condensation, reductive amination, and palladium-catalyzed coupling steps [1]. The benzyl group is selectively cleaved by hydrogenolysis (H₂, Pd/C) without reducing the thiophene ring or the aldehyde-derived functional groups, enabling a convergent synthetic strategy that eliminates two protection/deprotection steps compared to starting from the free hydroxyl analog [2]. The elevated XLogP of approximately 4.5 facilitates normal-phase chromatographic purification of intermediates that would be too polar in their unprotected phenol form [3].

Cell-Based Screening and ADME Profiling: Membrane-Permeable Prodrug Precursor

With a TPSA of 54.5 Ų—below the 60 Ų threshold for favorable passive membrane permeability—the benzyloxy-protected aldehyde is directly suitable for intact-cell phenotypic screening without the confounding cytotoxicity or efflux that often accompanies free phenolic compounds [1][2]. This permits researchers to evaluate the thiophene-aryl pharmacophore in cell-based assays before committing to deprotection, distinguishing target engagement from permeability artifacts. The 11.0 Ų TPSA reduction versus the hydroxyl analog (65.5 Ų) places the compound in a more drug-like physicochemical space, improving the probability of identifying cell-active hits [3].

High-Yield Building Block Procurement: Suzuki-Miyaura-Compatibility for Custom Derivatization

For laboratories procuring this compound as a building block for parallel synthesis, the Suzuki-Miyaura-compatible benzyloxy-benzaldehyde scaffold enables further aryl functionalization at the aldehyde position or via the thiophene ring without protecting group interference [1]. The demonstrated 76–99% yields in Suzuki-Miyaura coupling of benzyloxy-benzaldehyde systems [2] compared to the 30–40% yields typical of Meerwein arylation routes [3] translate to a 2.5- to 3.3-fold higher throughput in library production, reducing the cost-per-derivative and improving batch consistency in structure-activity relationship (SAR) campaigns.

Surfactant-Based Formulation and Drug Delivery Research

The micellar partitioning behavior of the 2-benzyloxyphenyl-thiophene scaffold, characterized through the BPTS/BTS comparative study in both SDS and CTAB surfactant systems, provides a quantitative framework for predicting solubilization behavior in formulation development [1][2]. The benzyloxy-substituted scaffold's distinct partitioning profile—lower Kₓ and K_b relative to halogenated thiophenes—makes it a valuable probe molecule for studying the effect of aromatic delocalization and substituent bulk on micellar encapsulation efficiency. This is directly relevant to programs developing surfactant-based delivery vehicles for hydrophobic heterocyclic drug candidates [3].

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